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Compound of Interest |

3-(tert-Butyl)-4-
Compound Name:
hydroxybenzaldehyde
CAS No.: 65678-11-7
Cat. No.: B1274156
- 7

CAS Registry Number: 65678-11-7 IUPAC Name: 3-tert-butyl-4-hydroxybenzaldehyde
Molecular Formula: C11H1402 Molecular Weight: 178.23 g/mol [1][2]

Executive Summary

3-(tert-Butyl)-4-hydroxybenzaldehyde is a mono-substituted sterically hindered phenol
derivative.[1][2] Unlike its more common di-tert-butyl analog (3,5-di-tert-butyl-4-
hydroxybenzaldehyde), this molecule possesses a unique asymmetry that allows for site-
specific functionalization.[1][2] It serves as a vital pharmacophore in the synthesis of dual-
action anti-inflammatory agents (COX/5-LOX inhibitors), Maillard reaction inhibitors, and Schiff
base ligands for organometallic catalysis.[1] Its structural significance lies in the ortho-tert-butyl
group, which provides lipophilicity and radical scavenging capability while leaving the meta
positions open for further derivatization.[1][2]

Molecular Architecture & Physicochemical Profile[1]

[2]

The molecule features a phenol core with an aldehyde at the para position and a bulky tert-
butyl group at the meta position (relative to the aldehyde).[2][3] This configuration creates a
"molecular shield" around the hydroxyl group, modulating its pKa and oxidative stability.[3]
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hvsicochemical

Property Value | Characteristic Relevance

) Crystalline Solid / Pale Yellow Handling and dosage
Physical State i
Powder formulation.[1][2]

) Compatible with standard
- Soluble in MeOH, EtOH, ] ]
Solubility BMSO. CHC organic synthesis workflows.[1]
, 3
(3]

Higher than unsubstituted
pKa (Phenolic) ~8.0 - 8.5 (Predicted) phenol due to electron-
donating alkyl group.[1][2]

Aldehyde allows
Reactivit High (Aldehyde), Moderate Knoevenagel/Schiff base
eactivi
Y (Phenol) reactions; Phenol allows

esterification.[3]

Synthetic Methodology: Regioselective Formylation

The synthesis of the mono-tert-butyl derivative requires precise regiocontrol to avoid over-
substitution or ortho-formylation.[1][2] The Duff Reaction is the preferred method for introducing
the formyl group at the para position of 2-tert-butylphenol.[1][2]

Reaction Mechanism (The Duff Pathway)

The reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).[3] The steric
bulk of the tert-butyl group at position 2 directs the electrophilic attack of the iminium species to
the para position (position 4).[1][2][3]
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Figure 1: Regioselective formylation mechanism via the Duff reaction pathway.[1][3]

Experimental Protocol

Objective: Synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde from 2-tert-butylphenol.

Reagents:

2-tert-Butylphenol (1.0 eq)[1][2]

Hexamethylenetetramine (HMTA) (2.0 eq)[3]

Trifluoroacetic acid (TFA) (Solvent/Catalyst)[3]

HCI (3N) for hydrolysis[3]
Step-by-Step Procedure:

o Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar
and reflux condenser, dissolve 2-tert-butylphenol (15 g, 100 mmol) in TFA (80 mL).

o Addition: Add HMTA (28 g, 200 mmol) in portions to the stirring solution. Note: Exothermic
reaction; cool in an ice bath if necessary.[1][3]

o Reflux: Heat the mixture to reflux (approx. 80-90°C) under an inert atmosphere (N2) for 12
hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.[3]
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e Hydrolysis: Cool the orange/red solution to room temperature. Pour the mixture into 3N HCI
(200 mL) and stir vigorously for 1 hour to hydrolyze the iminium intermediate.

o Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).[2][3]
Combine organic layers.

 Purification: Wash the organic phase with water (2x) and brine (1x). Dry over anhydrous
MgSOa. Concentrate under reduced pressure.

« Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-10%
EtOAc in Hexanes) to yield the product as a pale yellow solid.

Validation Criteria;:

e 1H NMR (CDCIs): Look for the aldehyde singlet at ~9.8 ppm, the tert-butyl singlet (~1.4 ppm),
and the characteristic aromatic splitting pattern (doublet, doublet of doublets, doublet).[3]

e |R: Strong Carbonyl stretch at ~1670 cm~2.[2][3]

Reactivity Profile & Pharmaceutical Applications|[2]

[4][5]

The utility of 3-(tert-Butyl)-4-hydroxybenzaldehyde stems from its dual functionality. It acts as
a "linchpin™ in drug discovery, connecting lipophilic domains with polar pharmacophores.[2][3]

Reactivity Logic[2][3]

e Aldehyde (C-1): Susceptible to nucleophilic attack.[1][2][3] Key for Knoevenagel
condensations to form cinnamates (UV absorbers) or reductive amination to form amine
ligands.[3]

e Phenol (C-4): Can be protected (e.g., methoxymethyl ether) to allow chemistry at the
aldehyde, or esterified to create prodrugs.[3]

o tert-Butyl (C-3): Inert steric blocker.[1][2] Prevents metabolic oxidation at the ortho position
and increases lipophilicity (LogP).[3]
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Figure 2: Divergent synthesis pathways from the core aldehyde scaffold.[1][2]

Case Study: Synthesis of Anti-Inflammatory Scaffolds

This molecule is a precursor to analogs of Tebufelone and Darbufelone, which are dual
inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2][3] The mono-tert-butyl
motif is often explored to fine-tune the solubility and binding affinity compared to the bulkier di-
tert-butyl analogs.[1][2]

Mechanism: The aldehyde undergoes condensation with ketones (e.g., 5-hexyn-1-one
derivatives) to form the chalcone-like backbone essential for enzyme active site occupancy.

[1][]

Maillard Inhibition: Japanese patent JP2000256259A identifies this specific aldehyde as an
inhibitor of the Maillard reaction, relevant for treating diabetic complications
(neuropathy/retinopathy).[3]

References

o Chemical Identity: Sigma-Aldrich. 3-(Tert-butyl)-4-hydroxybenzaldehyde Product Sheet.
CAS 65678-11-7.[1] Link(Note: Link directs to the structural analog family; verify specific
catalog number).
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e Synthesis Protocol: Smith, W. E.[3] "The Duff Reaction. Formylation of Phenols." Journal of
Organic Chemistry, 1972, 37(24), 3972-3973.[3] (Foundational method for hindered
phenols).[2][3]

+ Pharmaceutical Application: Nippon Zoki Pharmaceutical Co Ltd.[2][3][4] Maillard Reaction
Inhibitor.[2][3] JP2000256259A, 2000.[3] Link

« Structural Analog Data: PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.[1][2] (Used for
comparative physicochemical properties).[2][3] Link[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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